![molecular formula C29H31N5O3S2 B2563777 4-((4-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide CAS No. 422292-17-9](/img/structure/B2563777.png)
4-((4-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
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Description
4-((4-oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C29H31N5O3S2 and its molecular weight is 561.72. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Properties
Research has explored the synthesis and biological evaluation of thiazolidinone derivatives, demonstrating their potential antimicrobial activity against a variety of bacterial strains (Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Proteus vulgaris, Shigella flexneri) and fungal strains (Aspergillus niger, Candida albicans, Aspergillus fumigatus, Aspergillus clavatus) (Patel, Kumari, & Patel, 2012). Another study on novel 6,8-dibromo-4(3H)quinazolinone derivatives highlighted their antibacterial and antifungal activities, showcasing significant in vitro antimicrobial activity with varying minimum inhibitory concentrations (MICs) against different bacterial and fungal strains (Mohamed et al., 2010).
Antitumor Activity
The synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines were investigated, revealing potent cytotoxic effects against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Certain derivatives exhibited IC(50) values less than 10 nM, indicating their potential as effective antitumor agents (Deady et al., 2003).
Neurodegenerative Diseases
Quinazolin-4-one derivatives have been studied for their selective inhibition of histone deacetylase-6, showing promise in the treatment of Alzheimer's disease. These compounds induced neurite outgrowth, enhanced synaptic activities without producing toxic effects, and decreased β-amyloid aggregation in vitro, suggesting their utility in improving cognitive functions in Alzheimer's disease models (Yu et al., 2013).
Antiviral Properties
The development of water-soluble analogues of quinazolin-4-one-based antitumor agents has been explored, with some derivatives demonstrating up to 6-fold more cytotoxicity than their parent compounds. These compounds retained unique biochemical characteristics, such as delayed, non-phase specific, cell-cycle arrest, indicating their potential for further antitumor and antiviral research (Bavetsias et al., 2002).
properties
IUPAC Name |
4-[[4-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O3S2/c35-25(33-28-31-16-17-38-28)19-39-29-32-24-9-5-4-8-23(24)27(37)34(29)18-21-10-12-22(13-11-21)26(36)30-15-14-20-6-2-1-3-7-20/h1-9,16-17,21-22H,10-15,18-19H2,(H,30,36)(H,31,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQPDFMWTFQGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4)C(=O)NCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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